molecular formula C10H14N2 B11741576 N1-cyclopropyl-3-methylbenzene-1,2-diamine

N1-cyclopropyl-3-methylbenzene-1,2-diamine

Cat. No.: B11741576
M. Wt: 162.23 g/mol
InChI Key: NIQAVIZPZQBCDA-UHFFFAOYSA-N
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Description

N1-cyclopropyl-3-methylbenzene-1,2-diamine: is an organic compound with the molecular formula C10H14N2 It is a derivative of benzene, featuring a cyclopropyl group and a methyl group attached to the benzene ring, along with two amine groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclopropylation of Benzene Derivatives: One common method involves the cyclopropylation of a benzene derivative followed by the introduction of amine groups. This can be achieved through a series of reactions including Friedel-Crafts alkylation and subsequent amination.

    Direct Amination: Another approach is the direct amination of a cyclopropyl-methylbenzene derivative using reagents such as ammonia or primary amines under high temperature and pressure conditions.

Industrial Production Methods: Industrial production of N1-cyclopropyl-3-methylbenzene-1,2-diamine typically involves large-scale chemical reactors where the above synthetic routes are optimized for yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-cyclopropyl-3-methylbenzene-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), acids (sulfuric acid), bases (sodium hydroxide).

Major Products:

    Oxidation: Quinones, nitroso compounds.

    Reduction: Secondary amines, primary amines.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N1-cyclopropyl-3-methylbenzene-1,2-diamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the behavior of amine-containing compounds in biological systems.

Medicine:

    Drug Development: It serves as a precursor or building block in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry:

    Dye and Pigment Production: The compound is used in the production of dyes and pigments due to its ability to form stable colored compounds.

Mechanism of Action

The mechanism by which N1-cyclopropyl-3-methylbenzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methyl groups influence the compound’s binding affinity and specificity, while the amine groups participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • N-methylbenzene-1,2-diamine
  • N-cyclopropylbenzene-1,2-diamine
  • 3-methylbenzene-1,2-diamine

Comparison:

  • N1-cyclopropyl-3-methylbenzene-1,2-diamine is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct steric and electronic properties. This makes it more versatile in chemical reactions and potentially more effective in its applications compared to its simpler analogs.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1-N-cyclopropyl-3-methylbenzene-1,2-diamine

InChI

InChI=1S/C10H14N2/c1-7-3-2-4-9(10(7)11)12-8-5-6-8/h2-4,8,12H,5-6,11H2,1H3

InChI Key

NIQAVIZPZQBCDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2CC2)N

Origin of Product

United States

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